Nonyl b-D-maltopyranoside

Overview

Description

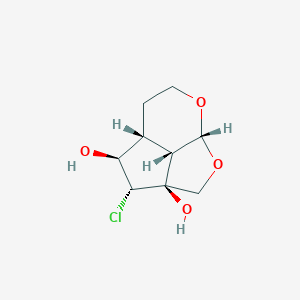

Nonyl b-D-maltopyranoside is a carbohydrate-based surfactant known for its nonionic properties. It is commonly used in various scientific and industrial applications due to its ability to solubilize and crystallize biological membrane proteins .

Mechanism of Action

Target of Action

Nonyl b-D-maltopyranoside, also known as N-Nonyl-beta-D-Maltoside or Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, is a type of non-ionic detergent . It is primarily used in biochemical research, particularly in the solubilization and stabilization of proteins . Therefore, its primary targets are proteins, especially membrane proteins .

Mode of Action

As a detergent, this compound interacts with proteins by inserting itself into the hydrophobic regions of the proteins, thereby solubilizing and stabilizing them . This allows the proteins to maintain their native conformation and activity in an aqueous environment .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins it interacts with. By solubilizing and stabilizing proteins, it can potentially affect a wide range of biochemical pathways where these proteins play a role .

Pharmacokinetics

As a detergent, it is likely to have good solubility in water . Its impact on bioavailability would depend on the specific context of its use, particularly the proteins it is used with.

Result of Action

The primary result of this compound’s action is the solubilization and stabilization of proteins . This can facilitate the study of these proteins in an aqueous environment, allowing researchers to better understand their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a detergent may be affected by factors such as temperature, pH, and the presence of other substances . Its stability could also be influenced by these factors .

Biochemical Analysis

Biochemical Properties

Nonyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by forming micelles that encapsulate hydrophobic regions of these molecules, thereby maintaining their functional conformation . For example, it has been used in the crystallization of peptide transporters, where it helps to maintain the structural integrity of the protein during the crystallization process.

Cellular Effects

This compound influences various cellular processes by affecting cell membrane integrity and function. It has been shown to lower dynamic surface tension rapidly and exhibit low cytotoxicity, making it a potential candidate for protecting cells in culture . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and facilitating the study of membrane-associated processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its surfactant properties. It binds to the hydrophobic regions of membrane proteins, forming micelles that solubilize these proteins in aqueous solutions . This interaction prevents protein aggregation and denaturation, allowing for the study of protein structure and function. Additionally, it can modulate enzyme activity by altering the local membrane environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that it maintains its surfactant properties over extended periods, making it suitable for long-term experiments involving membrane proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, it is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its surfactant properties. It interacts with enzymes and cofactors that facilitate the breakdown and utilization of lipids and other hydrophobic molecules . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its affinity for hydrophobic regions of cellular membranes, which allows it to effectively solubilize and stabilize membrane-associated proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl b-D-maltopyranoside typically involves the glycosylation of nonyl alcohol with a protected glucose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Nonyl b-D-maltopyranoside primarily undergoes hydrolysis and oxidation reactions. It is stable under neutral and slightly acidic conditions but can be hydrolyzed under strong acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are used to break the glycosidic bond.

Oxidation: Mild oxidizing agents can oxidize the alcohol group to a carboxylic acid.

Major Products

Hydrolysis: Nonyl alcohol and glucose.

Oxidation: This compound carboxylic acid.

Scientific Research Applications

Nonyl b-D-maltopyranoside is widely used in scientific research due to its surfactant properties. It is particularly useful in:

Chemistry: Solubilization of hydrophobic compounds and as a reagent in organic synthesis.

Biology: Solubilization and crystallization of membrane proteins, aiding in structural studies.

Medicine: Potential use in drug delivery systems due to its ability to form micelles.

Industry: Used in formulations of detergents and cleaning agents.

Comparison with Similar Compounds

Similar Compounds

Nonyl Beta-D-Glucopyranoside: Another nonionic surfactant with similar properties but different glycosidic linkage.

Octyl Beta-D-Glucopyranoside: Similar surfactant with a shorter alkyl chain.

Decyl Beta-D-Glucopyranoside: Similar surfactant with a longer alkyl chain.

Uniqueness

Nonyl b-D-maltopyranoside is unique due to its specific glycosidic linkage and nonyl chain length, which provide optimal balance between hydrophilicity and hydrophobicity, making it highly effective in solubilizing membrane proteins .

Properties

IUPAC Name |

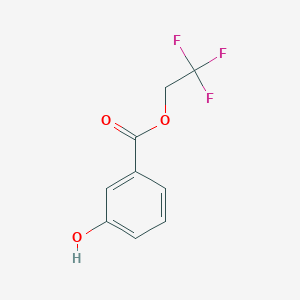

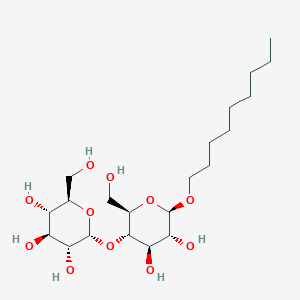

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCBGPCYGBPHBR-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470999 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106402-05-5 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl β-D-maltoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)